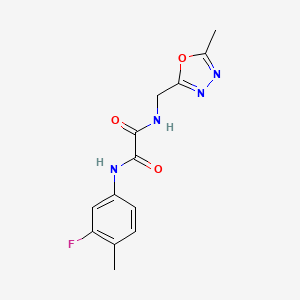
N1-(3-fluoro-4-methylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(3-fluoro-4-methylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C13H13FN4O3 and its molecular weight is 292.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(3-fluoro-4-methylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activity. This article delves into its mechanism of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorinated aromatic ring and an oxadiazole moiety. The presence of the fluorine atom is significant, as it can enhance the compound's lipophilicity and binding affinity to biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H17FN4O3 |
| Molecular Weight | 344.33 g/mol |
| CAS Number | Not available |
The biological activity of this compound is thought to involve interactions with specific enzymes and receptors. The oxadiazole ring may play a role in modulating enzyme activity through competitive inhibition or allosteric modulation. The fluorine atom enhances the compound's ability to interact with hydrophobic pockets in target proteins.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
1. Anticancer Activity:
Studies have shown that derivatives of oxadiazoles possess anticancer properties. For instance, compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation in vitro and in vivo models. Specific assays demonstrate cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications.
2. Enzyme Inhibition:
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on carboxylesterase enzymes which are crucial in drug metabolism and detoxification processes .
Case Studies
Case Study 1: Antitumor Activity
In a recent study, this compound was tested against human breast cancer cell lines (MCF7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests significant potential as an anticancer agent.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with Notum carboxylesterase. The research utilized crystallographic techniques to elucidate the binding interactions at the molecular level. It was found that the oxadiazole moiety effectively interacts with the active site of Notum, leading to substantial inhibition of its enzymatic activity .
Eigenschaften
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3/c1-7-3-4-9(5-10(7)14)16-13(20)12(19)15-6-11-18-17-8(2)21-11/h3-5H,6H2,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOXJLCBMBCFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=NN=C(O2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














